Lipophilicity Benchmarking: S-Benzyl-N-Stearoyl-L-cysteine Exhibits 1.6- to 7.5-Fold Higher XLogP3-AA than N-Acyl and S-Benzyl Analogs
S-Benzyl-N-Stearoyl-L-cysteine demonstrates a computed XLogP3-AA value of 9.7, substantially exceeding that of the mono-substituted analogs N-stearoyl-L-cysteine (6.14) and S-benzyl-L-cysteine (1.3) [1]. This 1.6-fold and 7.5-fold increase in lipophilicity, respectively, is a direct consequence of combining the stearoyl and S-benzyl moieties, positioning the compound as a highly hydrophobic amphiphile suitable for integration into lipid-rich environments [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 9.7 |
| Comparator Or Baseline | N-Stearoyl-L-cysteine: 6.14; S-Benzyl-L-cysteine: 1.3; N-Acetyl-S-benzyl-L-cysteine: 1.3 |
| Quantified Difference | 1.58-fold higher than N-stearoyl-L-cysteine; 7.46-fold higher than S-benzyl-L-cysteine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly correlates with enhanced partitioning into lipid bilayers and non-polar media, making this compound preferable for membrane protein studies, liposomal formulations, and surfactant applications where efficient hydrophobic anchoring is critical.
- [1] PubChem. (2026). Computed Properties for S-Benzyl-N-Stearoyl-L-cysteine, N-Stearoyl-L-cysteine, S-Benzyl-L-cysteine, and N-Acetyl-S-benzyl-L-cysteine. View Source
- [2] Kuujia. (2025). S-Benzyl-N-Stearoyl-L-cysteine: Amphiphilic Structure and Applications. View Source
